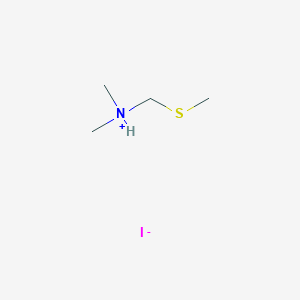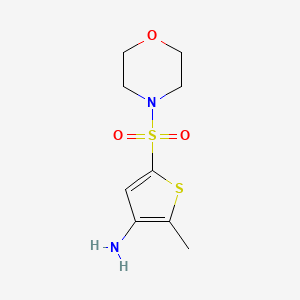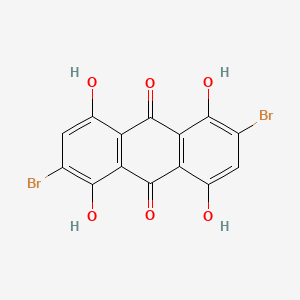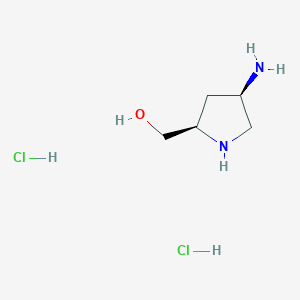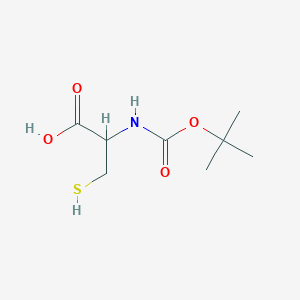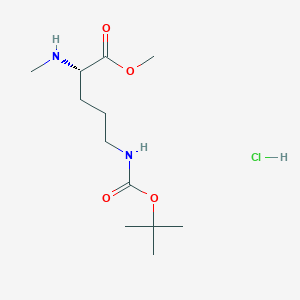![molecular formula C21H14N2O3 B15251837 Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide is a chemical compound with the molecular formula C21H14N2O3 It is known for its unique structure, which includes a nitro group attached to a fluorenylidene moiety and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide typically involves the reaction of 2-nitrofluorene with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.
Applications De Recherche Scientifique
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group and fluorenylidene moiety play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((2-Nitro-9H-fluoren-9-ylidene)methyl)formamide
- N-((2-Nitro-9H-fluoren-9-ylidene)methyl)aniline
Uniqueness
N-((2-Nitro-9H-fluoren-9-ylidene)methyl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a nitro group, fluorenylidene moiety, and benzamide group makes it a versatile compound with diverse applications in research and industry.
Propriétés
Formule moléculaire |
C21H14N2O3 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrofluoren-9-ylidene)methyl]benzamide |
InChI |
InChI=1S/C21H14N2O3/c24-21(14-6-2-1-3-7-14)22-13-20-17-9-5-4-8-16(17)18-11-10-15(23(25)26)12-19(18)20/h1-13H,(H,22,24)/b20-13+ |
Clé InChI |
FCVRRUOYNKPMHB-DEDYPNTBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


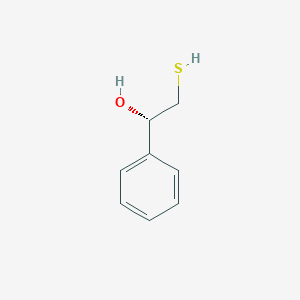


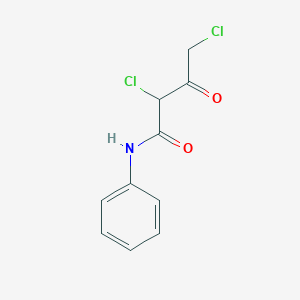
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

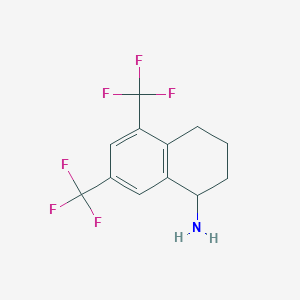
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
